molecular formula C24H19BrN4O2 B11990380 3-(4-(Benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide

3-(4-(Benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11990380
M. Wt: 475.3 g/mol
InChI Key: IDBHAKLWXREEEK-CVKSISIWSA-N
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Description

3-(4-(Benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-(Benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the benzyloxy and bromobenzylidene groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • 4-((3-Bromobenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

3-(4-(Benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole core, coupled with the benzyloxy and bromobenzylidene groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H19BrN4O2

Molecular Weight

475.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19BrN4O2/c25-20-8-4-7-18(13-20)15-26-29-24(30)23-14-22(27-28-23)19-9-11-21(12-10-19)31-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+

InChI Key

IDBHAKLWXREEEK-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

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